molecular formula C10H15BrS B1278347 2-Bromo-5-hexylthiophene CAS No. 211737-28-9

2-Bromo-5-hexylthiophene

Cat. No. B1278347
M. Wt: 247.2 g/mol
InChI Key: LSIYDKGTGHFTFW-UHFFFAOYSA-N
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Description

2-Bromo-5-hexylthiophene is a brominated thiophene derivative with a hexyl group attached to the fifth position of the thiophene ring. This compound serves as a monomer for the synthesis of polythiophenes, which are important materials in the field of organic electronics due to their semiconducting properties and applications in devices such as field-effect transistors, organic photovoltaics, and sensors .

Synthesis Analysis

The synthesis of 2-Bromo-5-hexylthiophene and its derivatives is a key step in the production of poly(3-hexylthiophene) (P3HT). One approach involves the chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with a nickel catalyst, leading to well-defined P3HT with low polydispersity . Another method utilizes palladium-catalyzed dehydrohalogenative polycondensation, yielding high molecular weight and high regioregularity P3HT . Additionally, the oxidative insertion of zinc dust into the carbon-bromine bond of 2,5-dibromo-3-hexylthiophene has been used to prepare 2-bromo-3-hexylthien-5-ylzinc bromide, a precursor for highly regioregular P3HT .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-hexylthiophene is characterized by the presence of a bromine atom at the second position and a hexyl chain at the fifth position of the thiophene ring. This structure is crucial for the subsequent polymerization reactions that lead to P3HT. The regiochemistry of the substituents on the thiophene ring is important for the properties of the resulting polymer, with head-to-tail connectivity being particularly desirable for high-performance materials .

Chemical Reactions Analysis

2-Bromo-5-hexylthiophene undergoes various chemical reactions that are essential for the synthesis of polythiophenes. For instance, the nickel-catalyzed chain-growth polymerization involves the coupling reaction of the monomer with the polymer via the nickel catalyst, a process termed "catalyst-transfer polycondensation" . The palladium-catalyzed dehydrohalogenative polycondensation is another key reaction that leads to P3HT with high regioregularity . Post-polymerization functionalization strategies have also been developed to modify P3HT at the 4-position, expanding the range of possible applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-hexylthiophene-derived polymers, such as P3HT, are influenced by the molecular weight, polydispersity, and regioregularity of the polymer. High molecular weight and regioregularity contribute to the excellent thermal and electronic properties of P3HT, making it suitable for use in organic electronics . The solubility of the polymer in common organic solvents is also an important factor for processing and device fabrication .

Scientific Research Applications

Synthesis of Derivatives via Suzuki Cross-Coupling Reaction

2-Bromo-5-hexylthiophene has been utilized in the synthesis of various derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. This process involves the reaction of 2,5-dibromo-3-hexylthiophene with different arylboronic acids, leading to the creation of various thiophene derivatives. These derivatives exhibit significant biofilm inhibition and anti-thrombolytic activities, highlighting their potential medicinal applications (Ikram et al., 2015).

Polymerization for High Molecular Weight Polythiophenes

Another significant application of 2-bromo-3-hexylthiophene is in the field of polymer science. Through dehydrohalogenative polycondensation, it is used to create high molecular weight and high regioregularity poly(3-hexylthiophene) (HT-P3HT) in almost quantitative yield. This highlights its role in creating advanced polymeric materials with potential applications in various fields (Wang et al., 2010).

Advanced Copolymer Synthesis

2-Bromo-5-hexylthiophene is also instrumental in synthesizing block copolymers. Using π-allylnickel complexes as external initiators, this compound has been used to promote the polymerization of hexadecyloxylallene and 2-bromo-3-hexyl-5-chloromagnesiothiophene, resulting in well-defined triblock copolymers. This synthesis approach demonstrates its versatility in creating complex polymer structures (Gao et al., 2014).

Photovoltaic Applications

2-Bromo-5-hexylthiophene is utilized in creating donor-acceptor diblock copolymers, which are significant for organic photovoltaic applications. The synthesis involves a Ni-terminated poly(3-hexylthiophene) and a perylene diimide-functionalized arylisocyanide monomer, highlighting its role in developing materials for renewable energy technologies (Ono et al., 2014).

Safety And Hazards

When handling 2-Bromo-5-hexylthiophene, suitable protective equipment should be worn to prevent generation of vapour or mist . Hands and face should be washed thoroughly after handling . Ventilation, local exhaust should be used if vapour or aerosol will be generated . Contact with skin, eyes and clothing should be avoided .

Future Directions

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems have been reported . Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .

properties

IUPAC Name

2-bromo-5-hexylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIYDKGTGHFTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441801
Record name 2-Bromo-5-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-hexylthiophene

CAS RN

211737-28-9
Record name 2-Bromo-5-hexylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-hexylthiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
K Takagi, C Torii, Y Yamashita - Journal of Polymer Science …, 2009 - Wiley Online Library
… Bithiophene monomers (5HBTh and 5HBThO) were prepared by the Suzuki coupling reaction of 3-thienylboronic acid with 2-bromo-5-hexylthiophene and 2-bromo-5-hexylthiophene-1,…
Number of citations: 12 onlinelibrary.wiley.com
Y Nicolas, P Blanchard, E Levillain, M Allain… - Organic …, 2004 - ACS Publications
… 2-Bromo-5-hexylthiophene 9 and 5-bromo-5‘-hexyl-2,2‘-bithiophene 12 were prepared by treatment of 2-hexylthiophene 8 and 5-n-hexyl-2,2‘-bithiophene 11, respectively, with NBS in …
Number of citations: 176 pubs.acs.org
F Livi, NS Gobalasingham, E Bundgaard… - Journal of Polymer …, 2015 - Wiley Online Library
… , either 2-hexylthiophene or 2-bromo-5-hexylthiophene was chosen as the functionalized … and bromopentaflurobenzene (A) or 2-bromo-5-hexylthiophene and pentafluorobenzene (B), …
Number of citations: 20 onlinelibrary.wiley.com
L Jones, BJ Whitaker - Journal of Computational Chemistry, 2016 - Wiley Online Library
… As an example, whose detailed mechanism we explore with density functional theory (DFT) below, Scheme 1 illustrates the HD reaction with 2-bromo-5-hexylthiophene (1) and LDA …
Number of citations: 16 onlinelibrary.wiley.com
SK Kwon - 한국정보디스플레이학회: 학술대회논문집, 2004 - koreascience.kr
New Oligothiophene derivatives having liquid crystalline property have been designed, synthesized and characterized. New oligothiophene derivatives were prepared by a palladium-…
Number of citations: 0 koreascience.kr
C Moussalem, O Segut, F Gohier… - ACS Sustainable …, 2014 - ACS Publications
… In order to decrease the E factor, a greener method based on the direct arylation between thiophene carbaldehyde and 2-bromo-5-hexylthiophene has been evaluated by adapting the …
Number of citations: 37 pubs.acs.org
CY Kuo, W Nie, H Tsai, HJ Yen, AD Mohite… - …, 2014 - ACS Publications
… After the bromination of 2-hexylthiophene with N-bromosuccinimide, the 2-bromo-5-hexylthiophene was obtained with high yield and then coupled with (3-hexylthiophen-2-yl)…
Number of citations: 64 pubs.acs.org
B Wex, FM Jradi, D Patra, BR Kaafarani - Tetrahedron, 2010 - Elsevier
… The thus generated LDA was transferred via cannula to a solution of 2-bromo-5-hexylthiophene in THF (100 mL) at −78 C. The reaction mixture was stirred for 30 min and then water …
Number of citations: 14 www.sciencedirect.com
MJ Hwang, JH Park, EB Jeong, I Kang… - Bulletin of the Korean …, 2012 - researchgate.net
Here we report our recent result of a new semiconductor material, which has an asymmetric structure. The synthesized molecules consist of anthracene and thiophene connected by …
Number of citations: 2 www.researchgate.net
J Ohshita, Y Adachi, R Sagisaka, M Nakashima… - Synthetic Metals, 2017 - Elsevier
… To this was added 12 mg (0.046 mmol) of 2-bromo-5-hexylthiophene as the terminating reagent, and the mixture was refluxed overnight. After the usual workup, the residue was …
Number of citations: 3 www.sciencedirect.com

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